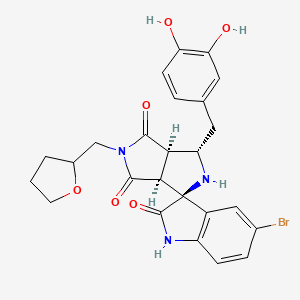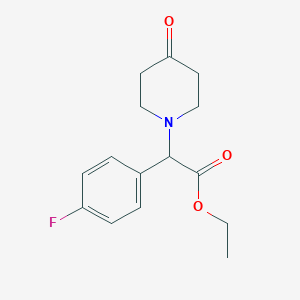
C25H24BrN3O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C25H24BrN3O6 is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C25H24BrN3O6 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Introduction of Functional Groups: Bromine, nitrogen, and oxygen-containing groups are introduced through substitution reactions. Common reagents include bromine for bromination, amines for amination, and alcohols or carboxylic acids for oxygenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
C25H24BrN3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C25H24BrN3O6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism by which C25H24BrN3O6 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
C25H24BrN3O6: can be compared with other similar compounds to highlight its uniqueness:
C30H28BrN5O6: This compound has a similar structure but contains additional nitrogen atoms, which may confer different biological activities.
C29H31BrN4O6: Another related compound with a slightly different carbon and nitrogen arrangement, leading to variations in chemical reactivity and applications.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows for diverse reactions and applications, making it a valuable molecule in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C25H24BrN3O6 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
(1S,3S,3aS,6aR)-5'-bromo-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C25H24BrN3O6/c26-13-4-5-16-15(10-13)25(24(34)27-16)21-20(17(28-25)8-12-3-6-18(30)19(31)9-12)22(32)29(23(21)33)11-14-2-1-7-35-14/h3-6,9-10,14,17,20-21,28,30-31H,1-2,7-8,11H2,(H,27,34)/t14?,17-,20-,21+,25+/m0/s1 |
InChI-Schlüssel |
JVAFDVXUNQGRSG-JANRMCSGSA-N |
Isomerische SMILES |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CC(=C(C=C6)O)O |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CC(=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)

![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)

![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
